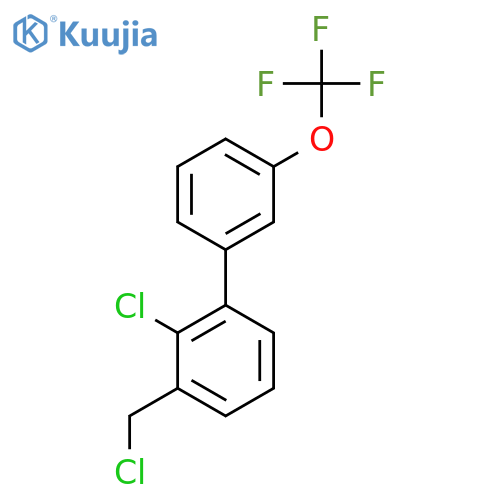Cas no 1261865-61-5 (2-Chloro-3-chloromethyl-3'-(trifluoromethoxy)biphenyl)

1261865-61-5 structure
商品名:2-Chloro-3-chloromethyl-3'-(trifluoromethoxy)biphenyl
CAS番号:1261865-61-5
MF:C14H9Cl2F3O
メガワット:321.121872663498
CID:4996866
2-Chloro-3-chloromethyl-3'-(trifluoromethoxy)biphenyl 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-3-chloromethyl-3'-(trifluoromethoxy)biphenyl
-
- インチ: 1S/C14H9Cl2F3O/c15-8-10-4-2-6-12(13(10)16)9-3-1-5-11(7-9)20-14(17,18)19/h1-7H,8H2
- InChIKey: KXROGILMXNFRJC-UHFFFAOYSA-N
- ほほえんだ: ClC1C(CCl)=CC=CC=1C1C=CC=C(C=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 311
- 疎水性パラメータ計算基準値(XlogP): 5.7
- トポロジー分子極性表面積: 9.2
2-Chloro-3-chloromethyl-3'-(trifluoromethoxy)biphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011004299-500mg |
2-Chloro-3-chloromethyl-3'-(trifluoromethoxy)biphenyl |
1261865-61-5 | 97% | 500mg |
782.40 USD | 2021-07-05 | |
| Alichem | A011004299-250mg |
2-Chloro-3-chloromethyl-3'-(trifluoromethoxy)biphenyl |
1261865-61-5 | 97% | 250mg |
494.40 USD | 2021-07-05 | |
| Alichem | A011004299-1g |
2-Chloro-3-chloromethyl-3'-(trifluoromethoxy)biphenyl |
1261865-61-5 | 97% | 1g |
1,475.10 USD | 2021-07-05 |
2-Chloro-3-chloromethyl-3'-(trifluoromethoxy)biphenyl 関連文献
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
1261865-61-5 (2-Chloro-3-chloromethyl-3'-(trifluoromethoxy)biphenyl) 関連製品
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
